The synthesis of BDP8900 involves several chemical reactions that are designed to yield a compound with high specificity for MRCK. The initial synthetic route typically begins with commercially available starting materials, which undergo a series of transformations including:
Specific technical details regarding reaction conditions, catalysts used, and purification methods are often proprietary or detailed in specialized literature related to medicinal chemistry .
The molecular structure of BDP8900 can be characterized by its unique arrangement of atoms that facilitates its interaction with MRCK. The compound's structure includes:
The precise molecular formula and molecular weight are critical for understanding its pharmacokinetic properties. While exact data may vary based on synthesis conditions, typical values for BDP8900 include:
Crystallographic data may also be available in specialized databases, providing insights into the three-dimensional conformation of BDP8900 .
BDP8900 undergoes various chemical reactions that are critical to its function as a kinase inhibitor. These reactions can include:
In vitro studies have demonstrated that BDP8900 effectively inhibits MRCK activity in cell lines, showcasing its potential therapeutic application .
The mechanism of action for BDP8900 primarily involves:
Research indicates that compounds like BDP8900 can significantly affect cell migration patterns, a critical factor in cancer metastasis .
BDP8900 exhibits several notable physical and chemical properties:
These properties are vital for formulation development and determining appropriate dosing regimens in clinical settings .
BDP8900 has significant applications in scientific research, particularly in cancer biology:
Myotonic dystrophy-related Cdc42-binding kinases (MRCKα, MRCKβ, and MRCKγ) are serine/threonine kinases belonging to the AGC family (PKA/PKG/PKC). They act as critical downstream effectors of the Rho GTPase Cdc42, regulating actin-myosin cytoskeletal dynamics by phosphorylating key substrates such as the myosin II regulatory light chains (MLC) [4] [7]. MLC phosphorylation at Ser19/Thr18 residues activates myosin ATPase activity, enabling the "power stroke" that generates contractile force for cellular motility and morphological changes [4] [8]. Unlike the related Rho-associated kinases (ROCK1/2), which are activated by RhoA/RhoC, MRCK kinases possess distinct structural domains:
This domain architecture allows MRCK kinases to integrate spatial cues for localized actin remodeling. For example, Cdc42 activation recruits MRCK to the plasma membrane, where it phosphorylates MLC and the myosin phosphatase targeting subunit (MYPT1), suppressing MLC dephosphorylation and amplifying cytoskeletal contractility [4] [10].
Table 1: Structural and Functional Features of MRCK Isoforms
Isoform | Gene | Domain Organization | Primary GTPase Partner | Key Functions |
---|---|---|---|---|
MRCKα | Cdc42BPA | Kinase, C1, PH-like, CH, CRIB | Cdc42/Rac1 | MLC phosphorylation, lamellipodia formation |
MRCKβ | Cdc42BPB | Kinase, C1, PH-like, CH, CRIB | Cdc42/Rac1 | Cell polarization, invasion |
MRCKγ | Cdc42BPG | Kinase, C1, PH-like, CH, CRIB | Cdc42 | Tissue-restricted (e.g., kidney, brain) |
MRCK kinases drive cancer progression by enabling invasive cellular behaviors. Genomic analyses from The Cancer Genome Atlas (TCGA) reveal that 9% of 10,953 cancer patients harbor alterations (amplifications/mutations) in Cdc42BPA, Cdc42BPB, or Cdc42BPG genes [8] [10]. Elevated Cdc42BPA (MRCKα) expression is linked to metastatic breast cancer and is included in the 70-gene MammaPrint prognostic signature [8] [10]. Functionally, MRCKα/β promote:
Table 2: MRCK Alterations in Human Cancers
Cancer Type | Genomic Alteration | Frequency | Clinical Association |
---|---|---|---|
Breast Cancer | Cdc42BPA amplification | 5–8% | Reduced metastasis-free survival |
Glioblastoma | Cdc42BPB mutation | 3% | Enhanced invasive potential |
Ovarian Cancer | Cdc42BPA overexpression | ~10% | Chemoresistance |
Despite structural similarities in their kinase domains (~50% amino acid identity), MRCK and ROCK kinases regulate spatially distinct pools of actin-myosin contractility [4] [8]. ROCK inhibitors (e.g., Y27632) fail to fully suppress Cdc42-driven cytoskeletal remodeling due to:
Thus, isoform-selective MRCK inhibitors are essential to dissect the unique contributions of Cdc42-MRCK signaling in metastasis.
BDP8900 is an azaindole-based compound identified through fragment-based screening and structure-guided optimization. It exhibits nanomolar inhibitory activity against MRCKα/β (IC₅₀ = 7–12 nM) with >100-fold selectivity over ROCK1/2 [3] [6]. Key properties include:
Table 3: Selectivity Profile of BDP8900 Against Key Kinases
Kinase Target | IC₅₀ (nM) | Selectivity vs. MRCKα/β |
---|---|---|
MRCKα | 7 | Reference |
MRCKβ | 12 | Reference |
ROCK1 | >1,000 | >83-fold |
ROCK2 | >1,000 | >83-fold |
PKCα | >5,000 | >416-fold |
PKA | >10,000 | >833-fold |
CAS No.: 15245-44-0
CAS No.: 1449768-46-0
CAS No.: 576-42-1
CAS No.:
CAS No.: 12007-33-9